3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is identified as an impurity found in crude roflumilast. [] Roflumilast is a drug used in the treatment of severe chronic obstructive pulmonary disease. [] The presence of impurities in pharmaceutical products is a significant concern as they can impact the safety and efficacy of the drug. [] Therefore, understanding the synthesis and properties of this impurity is crucial for ensuring the quality of roflumilast production.
The synthesis of 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is achieved through a four-step process starting from 3,4-dihydroxybenzaldehyde: []
This synthetic route utilizes acetonitrile as the solvent throughout the three steps, simplifying the recovery process. [] Notably, the entire synthesis can be accomplished without the need for column chromatography, leading to an overall yield of approximately 70%. []
Currently, the primary application of 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is as a reference standard in the quality control of roflumilast production. [] By synthesizing and characterizing this impurity, researchers and pharmaceutical companies can develop and refine purification methods to ensure the purity and safety of roflumilast drug substance.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7